Alanosine

Overview

Description

Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus . It has antimetabolite and potential antineoplastic activities . It’s also known as SDX-102 and has been studied for the treatment of pancreatic cancer .

Synthesis Analysis

The synthesis of this compound has been gradually replaced by microbial fermentation and enzyme catalysis, which is a green, mild, and high-yield biosynthesis method . In one study, an Escherichia coli recombinant strain was constructed for efficient β-alanine production using glucose as the raw material .Molecular Structure Analysis

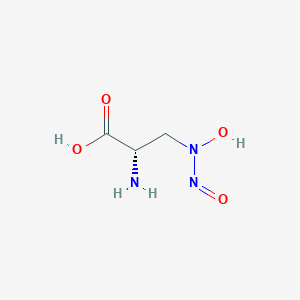

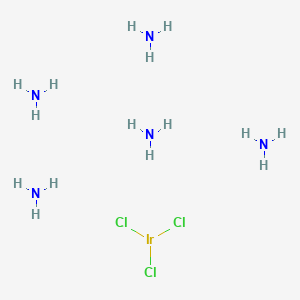

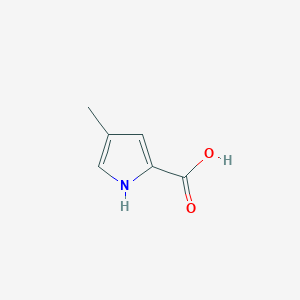

This compound is a small molecule with a chemical formula of C3H7N3O4 . Its average molecular weight is 149.1054 .Chemical Reactions Analysis

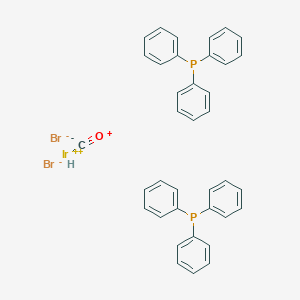

This compound inhibits adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .Physical And Chemical Properties Analysis

This compound is a light yellow to yellow solid . It has a molecular formula of C3H7N3O4 and an average molecular weight of 149.1054 .Scientific Research Applications

Cancer Treatment Research

Researchers at the University of California at San Diego (UCSD) have been developing alanosine as a potential treatment for various types of cancer. Initially focused on non-small cell lung cancer (NSCLC) and acute lymphoid leukemia (ALL), there have also been considerations for its use in treating glioma. This compound is an amino acid analog derived from Streptomyces alanosinicus and targets the de novo synthesis of adenosine in cancer cells. This specificity arises because some cancer cells lack methyladenosine phosphorylase (MTAP), which is necessary for the salvage pathway of adenosine synthesis. This makes such cancer cells, but not normal cells, sensitive to the deprivation of de novo synthesized adenosine by this compound (Yu, 2001).

Metabolic Studies

This compound has been studied extensively for its metabolic effects, particularly in the context of purine biosynthesis. It has been identified as a potent inhibitor of de novo purine biosynthesis, primarily impacting the antitumor activity of the drug. The focus has been on understanding its interaction with various enzymes and substrates involved in purine and pyrimidine synthesis, which is crucial for its antitumor efficacy (Strazzolini, Malabarba, Ferrari, Grandi, & Cavalleri, 1984).

Antiviral and Antitumor Agent

Discovered during a screening for antibiotics with antiviral activity, this compound was isolated from a Brazilian soil sample and found to exhibit both antiviral and antitumor properties. This discovery opened avenues for its potential application in treating viral infections and cancer (Murthy, Thiemann, Coronelli, & Sensi, 1966).

Interaction with Bacterial Enzymes

Studies have shown that this compound can be utilized by bacterial enzymes as a substrate, which provides insights into its broader biochemical impact and potential applications in targeting bacterial infections or understanding bacterial metabolism (Baillon, Tauc, & Hervé, 1985).

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic studies have been conducted to understand the behavior of this compound in the body, its absorption, distribution, metabolism, and excretion. These studies are crucial for optimizing its use in clinical settings (Gale, Ostrander, & Atkins, 1968).

Detection and Measurement Techniques

Efforts have been made to develop assays and techniques for the detection and measurement of this compound in biological samples, which are essential for clinical trials and therapeutic monitoring (Powis & Ames, 1979).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(Z)-[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLFUXWZJGETL-YUSKDDKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024175 | |

| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. | |

| Record name | Alanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

5854-93-3 | |

| Record name | Alanosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005854933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-2-Amino-3-(N-nitroso)hydroxylaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNI71214Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)